molecular formula C13H23NO5 B13015347 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid

3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid

Cat. No.: B13015347
M. Wt: 273.33 g/mol
InChI Key: BWCQDMKQFNZNBI-UHFFFAOYSA-N
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Description

3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid is a complex organic compound featuring a tert-butoxycarbonyl (BOC) protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group that can be added to amines under various conditions, making it a versatile tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid typically involves the protection of an amine with the BOC group. This can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar conditions as described above. The choice of method depends on the availability of reagents and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid undergoes several types of reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically yields free amines .

Mechanism of Action

The mechanism of action of 3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid involves the protection of amine groups through the formation of a BOC-protected amine. The BOC group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

2-methyl-3-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxypropanoic acid

InChI

InChI=1S/C13H23NO5/c1-9(10(15)16)6-18-13(5)7-14(8-13)11(17)19-12(2,3)4/h9H,6-8H2,1-5H3,(H,15,16)

InChI Key

BWCQDMKQFNZNBI-UHFFFAOYSA-N

Canonical SMILES

CC(COC1(CN(C1)C(=O)OC(C)(C)C)C)C(=O)O

Origin of Product

United States

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